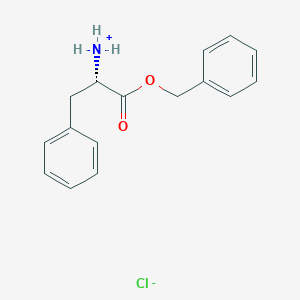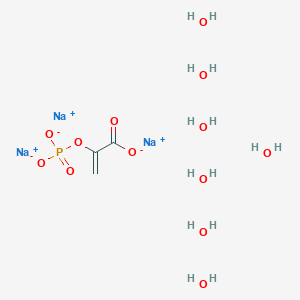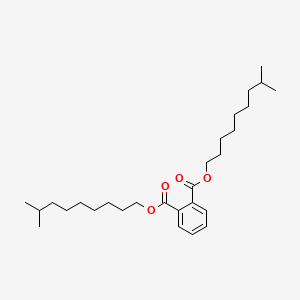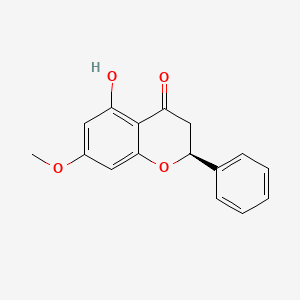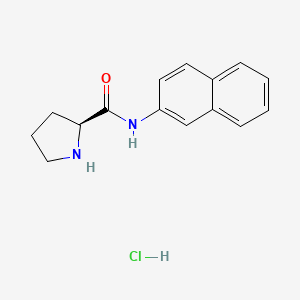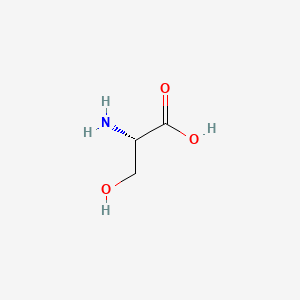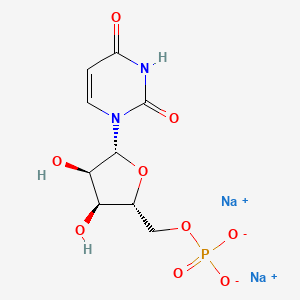
Disodium uridine-5'-monophosphate
Vue d'ensemble
Description
L'uridine-5’-monophosphate disodique est un nucléotide pyrimidique qui sert de précurseur clé pour la synthèse de biomolécules vitales telles que l'ARN, les phospholipides et le glycogène . Il s'agit d'un ester d'acide phosphorique avec le nucléoside uridine, composé du groupe phosphate, du sucre pentose ribose et de la base nucléique uracile . Ce composé est essentiel pour un métabolisme cellulaire et une physiologie optimaux dans tous les tissus corporels .
Applications De Recherche Scientifique
Disodium uridine-5’-monophosphate has a wide range of scientific research applications:
- Chemistry: Used as a precursor for synthesizing other pyrimidine nucleotides .
- Biology: Plays a role in cellular metabolism and physiology .
- Medicine: Studied for its effects on cholesterol and lipid metabolism, and its potential to enhance cognitive function .
- Industry: Used in the production of pharmaceuticals and food additives .
Mécanisme D'action
Target of Action
Disodium UMP, also known as Uridine 5’-monophosphate disodium salt, primarily targets several enzymes in the body. These include Uridine-cytidine kinase 2, 3-deoxy-manno-octulosonate cytidylyltransferase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, and UMP-CMP kinase . These enzymes play crucial roles in various biochemical processes, including pyrimidine ribonucleotide synthesis and degradation .
Mode of Action
Disodium UMP interacts with its targets by providing the necessary phosphate groups for the union of the monosaccharides with ceramides to form cerebrosides and phosphatidic acids . This interaction leads to the formation of sphingomyelin and glycerophospholipids, which are main components of the myelin sheath . This process enhances the trophic properties for the maturation and axonal regeneration of the nervous tissue .
Biochemical Pathways
Disodium UMP is involved in the pyrimidine metabolic pathway . It is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This pathway is essential for the synthesis of RNA and precursors for deoxyribonucleotides, glycogen, and cell membrane precursor synthesis .
Pharmacokinetics
The pharmacokinetics of Disodium UMP is complex due to its presence in the organism . The maximum plasma concentration of CMP and UTP, the two nucleotides associated with Disodium UMP, is obtained 20 minutes after oral administration . It’s challenging to conduct a classic pharmacokinetics test due to the presence of these nucleotides in the organism .
Result of Action
The action of Disodium UMP results in improved cognitive function . It stimulates GABA and Dopamine production, helps with cognitive development, improves sleep quality, helps with glycogen or energy production, and can improve mood with its antidepressant effect .
Action Environment
The action of Disodium UMP can be influenced by environmental factors. For instance, the presence of UMP molecule upon complexation with a metal ion can disrupt the highly symmetrical coordination environment of the metal ion in solution
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Disodium Uridine-5’-Monophosphate is a major component of ribonucleic acid (RNA) and is found in dietary supplements as well as natural RNA-rich foods . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .
Cellular Effects
Disodium Uridine-5’-Monophosphate has been shown to increase cognitive function in animals . It also has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . In addition, it has been found that uric acid, a metabolite of Disodium Uridine-5’-Monophosphate, can act as an endogenous inhibitor of UMP synthase .
Molecular Mechanism
Disodium Uridine-5’-Monophosphate is formed from Orotidine 5’-Monophosphate in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . It is further converted to UTP (uridine 5’-triphosphate) using kinases . It has been found that uric acid, a metabolite of Disodium Uridine-5’-Monophosphate, directly inhibits uridine monophosphate synthase (UMPS) and consequently reduces the sensitivity of cancer cells to the chemotherapeutic agent 5-fluorouracil .
Temporal Effects in Laboratory Settings
The effects of Disodium Uridine-5’-Monophosphate can change over time in laboratory settings . For example, in an assay based on time measurement, the period of oscillations is linked to the concentration of the target analyte .
Dosage Effects in Animal Models
The effects of Disodium Uridine-5’-Monophosphate vary with different dosages in animal models . For instance, gerbils fed a combination of Disodium Uridine-5’-Monophosphate, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements, implying an increase in cognitive function .
Metabolic Pathways
Disodium Uridine-5’-Monophosphate is involved in the pyrimidine metabolic pathway . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Transport and Distribution
Plasma Disodium Uridine-5’-Monophosphate enters cells through nucleoside transporter . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Subcellular Localization
As a nucleotide used as a monomer in RNA, it is expected to be found in the nucleus where RNA synthesis occurs
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de l'uridine-5’-monophosphate disodique implique plusieurs étapes :
- Mélange de cytidine monophosphate ou de son sel de sodium avec du nitrite de sodium et de l'eau déionisée.
- Ajout goutte à goutte d'acide et/ou d'anhydride d'acide et laisser la réaction se poursuivre pendant un maximum de 6 heures.
- Ajustement du pH de la solution réactionnelle à 6,4-7,2 pour obtenir un produit brut.
- Cristallisation et filtration du produit brut à l'aide d'alcool éthylique.
- Recristallisation du produit avec un solvant organique pour obtenir de l'uridine-5’-monophosphate disodique pur .
Méthodes de production industrielle : La production industrielle implique souvent des processus de fermentation et biocatalytiques. Par exemple, Saccharomyces cerevisiae peut être utilisé pour produire de l'uridine-5’-monophosphate à partir d'acide orotique en redistribuant le flux métabolique entre la glycolyse et la voie des pentoses phosphates .
Analyse Des Réactions Chimiques
Types de réactions : L'uridine-5’-monophosphate disodique subit diverses réactions chimiques, notamment :
- Coordination avec des ions métalliques : Il forme des complexes avec des ions lanthanides trivalents (par exemple, La, Pr, Nd, Sm, Eu, Gd) en présence de micelles cationiques et anioniques .
- Phosphorylation : Il peut être phosphorylé pour former du diphosphate d'uridine et du triphosphate d'uridine .
Réactifs et conditions communs :
- Coordination des ions métalliques : Titrage pH-potentiométrique et méthodes spectroscopiques utilisées pour étudier les propriétés de coordination avec les ions métalliques .
- Phosphorylation : Phosphorylation enzymatique à l'aide de kinases .
Principaux produits :
- Complexes de lanthanides : Formés pendant les réactions de coordination .
- Diphosphate d'uridine et triphosphate d'uridine : Formés pendant les réactions de phosphorylation .
4. Applications de la recherche scientifique
L'uridine-5’-monophosphate disodique a un large éventail d'applications de recherche scientifique :
- Chimie : Utilisé comme précurseur pour la synthèse d'autres nucléotides pyrimidiques .
- Biologie : Joue un rôle dans le métabolisme et la physiologie cellulaires .
- Médecine : Étudié pour ses effets sur le cholestérol et le métabolisme lipidique, et son potentiel à améliorer la fonction cognitive .
- Industrie : Utilisé dans la production de produits pharmaceutiques et d'additifs alimentaires .
5. Mécanisme d'action
L'uridine-5’-monophosphate disodique exerce ses effets par plusieurs mécanismes :
- Voie de phosphorylation : Il est phosphorylé pour former du diphosphate d'uridine et du triphosphate d'uridine, qui sont essentiels à divers processus biosynthétiques .
- Interactions enzymatiques : Il interagit avec des enzymes telles que l'uridine-cytidine kinase, la galactose-1-phosphate uridylyltransférase et la thymidylate synthase .
- Voies métaboliques : Il est impliqué dans la voie métabolique des pyrimidines, où il est dégradé en uridine et en uracile par les 5’-nucléotidases et les uridine phosphorylases .
Composés similaires :
- Monophosphate d'uridine (UMP) : La forme non disodique du composé .
- Cytidine monophosphate (CMP) : Un autre nucléotide pyrimidique avec des fonctions similaires .
- Adénosine monophosphate (AMP) : Un nucléotide purique avec des rôles similaires dans le métabolisme cellulaire .
Unicité : L'uridine-5’-monophosphate disodique est unique en raison de son rôle spécifique dans la synthèse de l'ARN, des phospholipides et du glycogène . Sa capacité à former des complexes stables avec les ions métalliques et sa participation à diverses voies biosynthétiques le distinguent des autres composés similaires .
Comparaison Avec Des Composés Similaires
- Uridine monophosphate (UMP): The non-disodium form of the compound .
- Cytidine monophosphate (CMP): Another pyrimidine nucleotide with similar functions .
- Adenosine monophosphate (AMP): A purine nucleotide with similar roles in cellular metabolism .
Uniqueness: Disodium uridine-5’-monophosphate is unique due to its specific role in the synthesis of RNA, phospholipids, and glycogen . Its ability to form stable complexes with metal ions and its involvement in various biosynthetic pathways make it distinct from other similar compounds .
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342721 | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-36-8, 7545-48-4 | |
| Record name | Uridine monophosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium uridine-5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE MONOPHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






